molecular formula C11H16N6O B6955096 N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide

Cat. No.: B6955096
M. Wt: 248.28 g/mol
InChI Key: DGVYRDVTUXGYJR-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of the compound includes a triazole ring and a pyrazole ring, which are known for their diverse biological activities.

Properties

IUPAC Name

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O/c1-11(2,3)17-10(12-8-14-17)15-9(18)7-16-6-4-5-13-16/h4-6,8H,7H2,1-3H3,(H,12,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVYRDVTUXGYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC=N1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide typically involves the reaction of 2-tert-butyl-1,2,4-triazole with pyrazole-1-ylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the pyrazole or triazole rings are substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrazole rings are known to interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-pyrazol-1-ylacetamide can be compared with other similar compounds such as:

    N-(2-tert-butyl-1,2,4-triazol-3-yl)-1,2-thiazole-3-carboxamide: This compound also contains a triazole ring but has a thiazole ring instead of a pyrazole ring.

    N-(2-tert-butyl-1,2,4-triazol-3-yl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide: This compound includes an oxazole ring and an oxan ring, offering different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of triazole and pyrazole rings, which confer distinct chemical reactivity and biological activity.

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